2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride
Description
2-Amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride is a fluorinated amide derivative with a pentanamide backbone substituted with a 4-fluorobenzyl group, dimethyl, and amino functionalities.
Properties
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O.ClH/c1-10(2)8-13(16)14(18)17(3)9-11-4-6-12(15)7-5-11;/h4-7,10,13H,8-9,16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRUDQXSOHXMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)CC1=CC=C(C=C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 4-dimethylpentanoyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Functional Group Analysis
- The dimethyl and amino groups could influence steric hindrance and solubility .
- 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride: Shorter propanamide chain but similar fluorophenylmethyl substitution. Its ≥95% purity and versatility in drug development highlight the role of fluorinated groups in enhancing pharmacokinetic properties .
- Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride: Ester derivative with a smaller molecular weight, emphasizing its utility as a chiral intermediate in peptide synthesis .
Pharmacological and Industrial Relevance
- Pharmaceuticals: Compounds like 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride demonstrate efficacy in targeting neurological and metabolic pathways due to fluorine’s electronegativity and bioavailability enhancement .
- Agrochemicals : Fluorophenylmethyl amides are leveraged for their selective pesticidal activity. The target compound’s dimethyl groups might reduce hydrolysis rates compared to methyl esters (e.g., ) .
- Material Science : Fluorinated amides improve thermal stability in polymers. The pentanamide chain in the target compound could offer flexibility in material design .
Biological Activity
2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride is a synthetic organic compound notable for its unique structural features, including an amino group, a fluorophenyl moiety, and a dimethylpentanamide backbone. This compound has garnered attention in pharmacological research due to its potential biological activity, particularly in enzyme inhibition and receptor modulation.
- Molecular Formula : C14H21FN2O
- Molecular Weight : 288.79 g/mol
- CAS Number : 1423026-24-7
The presence of the fluorinated aromatic ring enhances the compound's lipophilicity and bioavailability, making it a valuable candidate for drug development.
Research indicates that 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride interacts with specific molecular targets, which may include:
- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors : It may modulate receptor activity, influencing various signaling pathways that affect cellular functions such as proliferation and apoptosis.
Enzyme Inhibition
Studies have shown that similar compounds can act as inhibitors for various enzymes. The specific interactions of 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide with enzymes remain to be fully elucidated but suggest potential therapeutic applications in treating diseases linked to enzyme dysregulation.
Case Studies
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide | 1423025-66-4 | Similar structure with different fluorine position |
| 2-amino-N-(phenyl)-N,3-dimethylpentanamide | Not available | Lacks fluorine substitution; potentially different biological activity |
| N,N-Dimethyl-4-(methylthio)phenylacetamide | Not available | Different functional groups; used in agrochemical applications |
The unique combination of functional groups in 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide allows it to selectively interact with biological targets compared to its analogs.
Research Applications
The compound is being explored for various applications:
- Pharmacology : Investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.
- Chemical Synthesis : Used as a building block in the synthesis of more complex molecules.
- Material Science : Explored for new materials development owing to its unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
